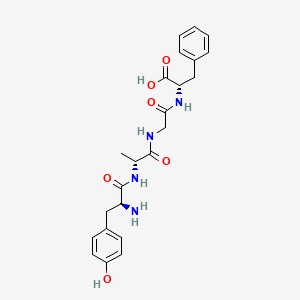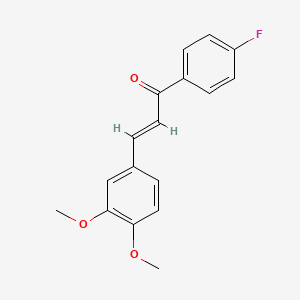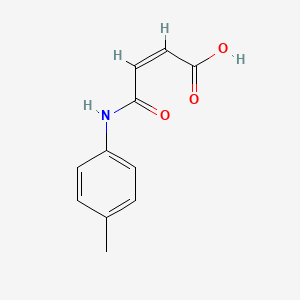
Maleanilic acid, p-methyl-
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Maleanilic acid, p-methyl- is C11H11NO3 . It is a derivative of maleic anhydride and is composed of two carboxylic acid groups .Chemical Reactions Analysis
Maleanilic acid, p-methyl- has been used in various chemical reactions. For instance, it has been used in the field of analytical chemistry for the gravimetric analysis of zirconium and thorium. It has also been used in a Diels–Alder reaction .Physical And Chemical Properties Analysis
Maleanilic acid, p-methyl- is a crystalline powder with a white color. The molecular weight of this compound is 205.21 g/mol. It is soluble in water and ethanol and is insoluble in ether, benzene, and chloroform.Wissenschaftliche Forschungsanwendungen
Organic Chemistry
- Summary of Application : p-Methyl maleanilic acid is used in the synthesis of substituted N-phenylmaleimides, which are precursors for a Diels–Alder reaction .
- Methods of Application : The synthesis involves a two-step process from maleic anhydride and a substituted aniline, followed by a Diels–Alder reaction with 2,5-dimethylfuran .
- Results : This method provides an efficient way to synthesize N-phenylmaleimide precursors. The experiment exposes students to green chemistry principles such as atom economy, use of safer chemicals, design for energy efficiency, waste reduction, and inherently safer chemistry for accident prevention .
Medicinal Chemistry
- Summary of Application : Organoselenium-based maleanilic acids have been synthesized and studied as possible SARS-CoV-2 Main Protease Inhibitors .
- Methods of Application : The synthesis of these compounds involves the use of spectroscopic techniques such as IR, 1H- & 13C-NMR, and MS . In silico studies were also conducted to investigate the compounds’ pharmacokinetics, drug-likeness characteristics, geometries, and chemical and electronic properties .
- Results : The organoselenium compounds exhibited promising binding affinities to the SARS-CoV-2 Mpro receptor .
Analytical Chemistry
- Summary of Application : p-Methyl maleanilic acid has been used for the gravimetric analysis of zirconium and thorium.
- Methods of Application : The compound is used as a precipitating agent in inorganic analysis.
- Results : The use of maleanilic acids has been demonstrated to be effective in the gravimetric analysis of these elements.
Polymerization
- Summary of Application : p-Methyl maleanilic acid is used in the field of material science, particularly in the process of polymerization.
- Methods of Application : The specific methods of application in polymerization processes can vary widely depending on the type of polymer being synthesized.
- Results : The use of p-methyl maleanilic acid in polymerization contributes to the production of various types of polymers.
Dye Manufacturing
- Summary of Application : This compound is used in the manufacture of dyes.
- Methods of Application : It serves as a building block in the synthesis of various dyes.
- Results : The use of p-methyl maleanilic acid in dye manufacturing results in the production of a variety of dyes with different properties.
Drug Synthesis
- Summary of Application : p-Methyl maleanilic acid is used in the synthesis of various pharmaceuticals.
- Methods of Application : It serves as a building block in the synthesis of various drugs.
- Results : The use of p-methyl maleanilic acid in drug synthesis contributes to the production of various pharmaceuticals.
Material Science
- Summary of Application : p-Methyl maleanilic acid is used in the field of material science.
- Methods of Application : The specific methods of application in material science can vary widely depending on the type of material being synthesized.
- Results : The use of p-methyl maleanilic acid in material science contributes to the production of various types of materials.
Dye Manufacturing
- Summary of Application : This compound is used in the manufacture of dyes.
- Methods of Application : It serves as a building block in the synthesis of various dyes.
- Results : The use of p-methyl maleanilic acid in dye manufacturing results in the production of a variety of dyes with different properties.
Drug Synthesis
- Summary of Application : p-Methyl maleanilic acid is used in the synthesis of various pharmaceuticals.
- Methods of Application : It serves as a building block in the synthesis of various drugs.
- Results : The use of p-methyl maleanilic acid in drug synthesis contributes to the production of various pharmaceuticals.
Safety And Hazards
Eigenschaften
IUPAC Name |
(Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWFSWMZGGZHGD-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219864 | |
| Record name | (2Z)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801219864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maleanilic acid, p-methyl- | |
CAS RN |
24870-11-9 | |
| Record name | (2Z)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24870-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, (Z)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2Z)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801219864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



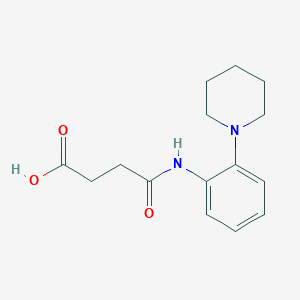
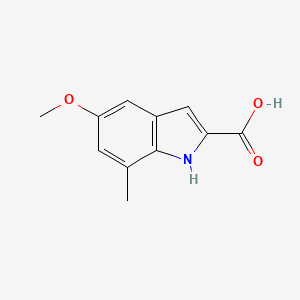

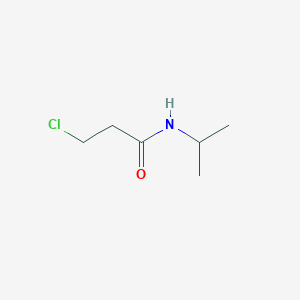
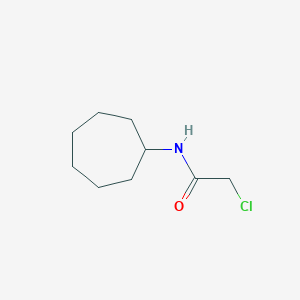
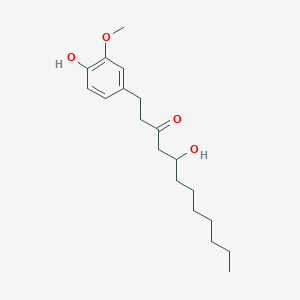
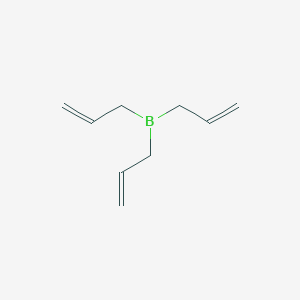
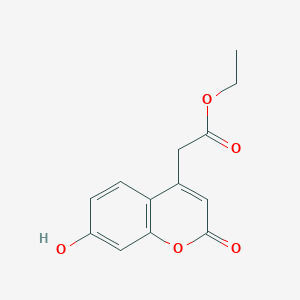
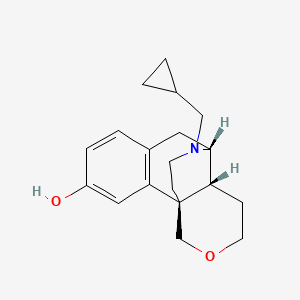
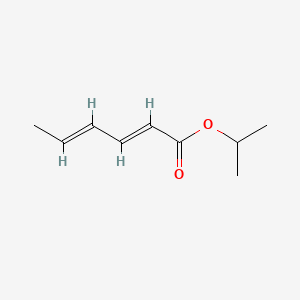
![4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B1609395.png)
